N-Cyclopropyl 4-fluorobenzamide N-Cyclopropyl 4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 88229-16-7
VCID: VC2431383
InChI: InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
SMILES: C1CC1NC(=O)C2=CC=C(C=C2)F
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

N-Cyclopropyl 4-fluorobenzamide

CAS No.: 88229-16-7

Cat. No.: VC2431383

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl 4-fluorobenzamide - 88229-16-7

Specification

CAS No. 88229-16-7
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name N-cyclopropyl-4-fluorobenzamide
Standard InChI InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Standard InChI Key YPSPTZQFKWMPDX-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CC=C(C=C2)F
Canonical SMILES C1CC1NC(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structure

N-Cyclopropyl 4-fluorobenzamide (CAS No. 88229-16-7) is an amide derivative characterized by its distinctive molecular structure. It contains a cyclopropyl group attached to the nitrogen atom of the amide functional group, with the carbonyl connected to a 4-fluorophenyl ring.

Molecular Identification

ParameterValue
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
IUPAC NameN-cyclopropyl-4-fluorobenzamide
CAS Registry Number88229-16-7
MDL NumberMFCD03363521
SMILES NotationC1CC1NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
InChI KeyYPSPTZQFKWMPDX-UHFFFAOYSA-N

The compound consists of a para-fluorinated benzene ring connected to a carboxamide group, which is further linked to a cyclopropyl moiety. This structural arrangement contributes to the compound's chemical reactivity and potential biological activity .

Physical and Chemical Properties

N-Cyclopropyl 4-fluorobenzamide possesses several notable physical and chemical properties that influence its behavior in different environments and reactions.

Physical Properties

PropertyValue
Physical StateWhite solid
Melting Point118-119°C (from benzene/petroleum ether)
Boiling Point323.6±25.0°C (predicted at 760 mmHg)
Density1.21±0.1 g/cm³ (predicted)
AppearanceCrystalline solid

Chemical Properties

PropertyValue
pKa14.58±0.20 (predicted)
SolubilitySoluble in many organic solvents
ReactivityReactive at the amide functional group

The compound's moderately high melting point suggests significant intermolecular forces, likely hydrogen bonding through the amide group. The presence of the fluorine atom at the para position of the benzene ring affects the electronic distribution, potentially influencing the compound's reactivity in various chemical transformations .

Synthesis Methods

Several synthetic routes have been reported for the preparation of N-Cyclopropyl 4-fluorobenzamide, with the most common approach involving the reaction of 4-fluorobenzoyl chloride with cyclopropylamine.

Standard Synthesis Procedure

According to literature reports, N-Cyclopropyl 4-fluorobenzamide can be synthesized using the following procedure:

  • Reaction of 4-fluorobenzoyl chloride (1.44 g, 9.09 mmol) with cyclopropylamine

  • The reaction yields N-Cyclopropyl 4-fluorobenzamide as a white solid (1.50 g, 8.36 mmol)

  • Reported yield: 92%

This amidation reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen of cyclopropylamine attacks the carbonyl carbon of the acyl chloride, followed by elimination of the chloride leaving group .

Alternative Synthetic Approaches

Alternative synthetic routes may involve:

  • Coupling of 4-fluorobenzoic acid with cyclopropylamine using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction of 4-fluorobenzonitrile with cyclopropylamine under hydrolytic conditions

  • Conversion of 4-fluorobenzoate esters to the corresponding amide via aminolysis with cyclopropylamine

These alternative methods may offer advantages in terms of milder reaction conditions or the use of less hazardous reagents .

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural confirmation of N-Cyclopropyl 4-fluorobenzamide.

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak at m/z 179 corresponding to the molecular formula C10H10FNO

  • Fragmentation patterns characteristic of benzamide derivatives and cyclopropyl groups

Applications and Research Interest

N-Cyclopropyl 4-fluorobenzamide has garnered attention in various research fields, particularly in medicinal chemistry and organic synthesis.

Pharmaceutical Applications

The compound's structural features make it potentially valuable in pharmaceutical research:

  • Building block for drug synthesis

  • Component in the design of protein degraders

  • Precursor for more complex pharmaceutical intermediates

The cyclopropyl group is a common structural motif in many pharmaceuticals due to its unique geometric and electronic properties, while the 4-fluorophenyl group is also prevalent in numerous bioactive compounds.

Research and Development

N-Cyclopropyl 4-fluorobenzamide has been utilized in several research contexts:

  • As a component in the "Protein Degrader Building Blocks" product family, suggesting its potential utility in targeted protein degradation research

  • As a model substrate in synthetic methodology development

  • In structure-activity relationship studies of related compounds

The compound's well-defined structure and relatively simple synthesis make it an attractive building block for more complex molecules with potential biological activity .

ParameterClassification
Signal WordDanger
PictogramSkull and Crossbones (GHS06)
Hazard StatementsH301: Toxic if swallowed
H311: Toxic in contact with skin
H331: Toxic if inhaled

Emergency Response

In case of exposure:

  • IF ON SKIN: Wash with plenty of soap and water (P302+P352)

  • IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

  • Immediately call a POISON CENTER or doctor/physician (P310)

  • Rinse mouth if ingested (P330)

  • Remove/take off immediately all contaminated clothing (P361)

Related Compounds and Comparative Analysis

Understanding the relationship between N-Cyclopropyl 4-fluorobenzamide and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogs

CompoundStructural DifferenceCAS Number
N-Cyclopropyl benzamideLacks fluorine substituentNot provided in search results
4-FluorobenzamideLacks cyclopropyl groupNot provided in search results
3-Bromo-N-cyclopropyl-4-fluorobenzamideAdditional bromine at position 3639858-63-2
4-Bromo-N-cyclopropyl-2-fluorobenzamideDifferent positions of bromine and fluorine877383-84-1
N-Cyclopropyl-4-fluorobenzenesulfonamideSulfonamide instead of amide groupNot provided in search results

Structure-Property Relationships

The substitution pattern and functional groups significantly influence the properties of these compounds:

  • The presence of the fluorine atom affects electronic distribution and lipophilicity

  • The cyclopropyl group introduces conformational constraints and alters the compound's reactivity

  • Additional substituents like bromine further modify electron density distribution and potential biological activity

  • Changing the amide to a sulfonamide alters hydrogen bonding capabilities and acidity

SupplierPurityPackage SizeStorage Conditions
Aladdin Scientific≥98%100 gramsRoom temperature
Ambeed, Inc.98%Not specifiedSealed, dry, room temperature
Other suppliers95-98%VariousRoom temperature

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